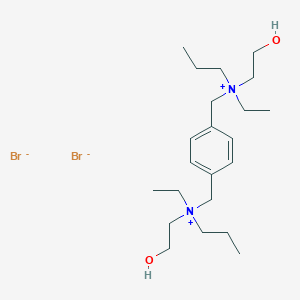

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium, (p-phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propyl-, dibromide, also known as A23187, is a calcium ionophore that is commonly used in scientific research. It was first isolated from the bacterium Streptomyces chartreusensis in 1972 and has since become an important tool for studying calcium signaling and other cellular processes.

Wirkmechanismus

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE acts as a calcium ionophore, meaning that it facilitates the transport of calcium ions across cell membranes. It does this by binding to calcium ions and forming a complex that can pass through the cell membrane. Once inside the cell, the calcium ions can interact with various cellular proteins and enzymes to regulate cellular processes.

Biochemische Und Physiologische Effekte

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has a number of biochemical and physiological effects on cells. It can induce calcium-dependent activation of enzymes such as phospholipase A2, protein kinase C, and nitric oxide synthase. It can also activate transcription factors such as NF-κB and AP-1, which are involved in regulating gene expression. Physiologically, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE can induce apoptosis in certain cell types and can also stimulate the release of cytokines and other signaling molecules from immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has several advantages as a research tool. It is a highly specific calcium ionophore that can be used to study the effects of calcium on cellular processes. It is also relatively easy to use and can be added directly to cell culture media. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE also has some limitations. It is a toxic compound that can induce cell death at high concentrations. It can also induce calcium release from both intracellular and extracellular sources, which can complicate data interpretation.

Zukünftige Richtungen

There are several areas of future research for AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. One area of interest is the development of new calcium ionophores that are less toxic and more specific than AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. Another area of interest is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to study the role of calcium in disease processes such as cancer and neurodegenerative diseases. Finally, there is interest in using AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to develop new therapies that target calcium signaling pathways in disease.

Synthesemethoden

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is a complex molecule that is difficult to synthesize. The most common method for synthesizing AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is through a multi-step process that involves the reaction of 2,4-pentanedione with p-phenylenediamine to form a bis-enamine intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. The synthesis process is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is widely used in scientific research to study calcium signaling and other cellular processes. It is commonly used to induce calcium release from intracellular stores and to study the effects of calcium on cellular processes such as cell proliferation, differentiation, and apoptosis. AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has also been used to study the role of calcium in neurotransmitter release, muscle contraction, and immune cell activation.

Eigenschaften

CAS-Nummer |

101710-64-9 |

|---|---|

Produktname |

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE |

Molekularformel |

C22H42Br2N2O2 |

Molekulargewicht |

526.4 g/mol |

IUPAC-Name |

ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide |

InChI |

InChI=1S/C22H42N2O2.2BrH/c1-5-13-23(7-3,15-17-25)19-21-9-11-22(12-10-21)20-24(8-4,14-6-2)16-18-26;;/h9-12,25-26H,5-8,13-20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

SOSXBTLYISSITM-UHFFFAOYSA-L |

SMILES |

CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |

Kanonische SMILES |

CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |

Synonyme |

(p-Phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propylammonium bromid e) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)